molecular formula C20H23N3O3S B2401876 1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole CAS No. 2415527-02-3

1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole

Cat. No. B2401876
M. Wt: 385.48
InChI Key: KMNGMYVSWSOAIO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (in the methoxyphenyl and benzimidazole groups) would contribute to the compound’s stability. The sulfonyl group could introduce polarity to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy group might undergo demethylation, the sulfonyl group might participate in substitution reactions, and the benzimidazole group could act as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a sulfonyl group could increase the compound’s solubility in water, while the aromatic rings could contribute to its UV/Vis absorption spectrum .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity, given the presence of functional groups that are common in bioactive compounds .

properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-14(2)20-21-18-6-4-5-7-19(18)23(20)15-12-22(13-15)27(24,25)17-10-8-16(26-3)9-11-17/h4-11,14-15H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNGMYVSWSOAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-2-propan-2-ylbenzimidazole

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